2-Heptacosanone
Description
2-Heptacosanone (C₂₇H₅₄O) is a long-chain methyl ketone identified in the skin secretions of the nose-horned viper (Vipera ammodytes) . Structurally, it consists of a 27-carbon chain with a ketone group at the second position. Unlike shorter-chain ketones (e.g., 2-heptanone), this compound’s extended hydrocarbon tail reduces volatility, making it suitable for persistent environmental signaling in reptiles .
Properties
Molecular Formula |
C27H54O |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
heptacosan-2-one |
InChI |
InChI=1S/C27H54O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)28/h3-26H2,1-2H3 |
InChI Key |
MJEFMWGOVVCQIK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within Vipera ammodytes
The skin secretions of V. ammodytes contain several methyl ketones with varying chain lengths, including 2-pentacosanone (C25), 2-hentriacontanone (C31), and 2-tritriacontanone (C33). These compounds share the same functional group but differ in hydrocarbon length, influencing their physicochemical properties and biological roles.
Table 1: Structural and Functional Comparison of Methyl Ketones in Vipera ammodytes
Key Findings :
- Prevalence: 2-Pentacosanone (C25) is the most abundant, detected in 13 samples, while this compound (C27) appears in 5 samples .
- Quantification Challenges: 2-Hentriacontanone (C31) co-elutes with cholesterol and tocopherol isomers during GC/MS analysis, complicating its quantification .
- Functional Implications : Longer chains (e.g., C31, C33) may exhibit lower volatility, extending their environmental persistence but requiring closer proximity for detection by conspecifics .
Cross-Species Comparison with Other Reptiles
Methyl ketones are also critical in pheromone systems of other reptiles, such as the common garter snake (Thamnophis sirtalis) and brown tree snake (Boiga irregularis). These species utilize longer-chain ketones (C29–C37) for sex pheromones, highlighting evolutionary adaptations in chemical signaling .
Table 2: Cross-Species Comparison of Methyl Ketones
Key Insights :
- Diversity Gap : V. ammodytes produces fewer ketones compared to T. sirtalis, which employs 17 distinct methyl ketones (including unsaturated variants) for mate attraction .
- Chain Length vs. Function : Longer chains (C29–C37) in T. sirtalis may enhance signal specificity and reduce evaporation rates, critical for long-distance communication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
